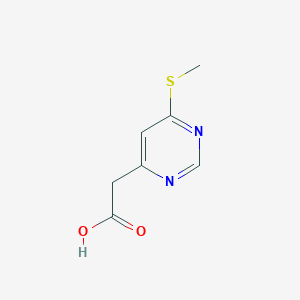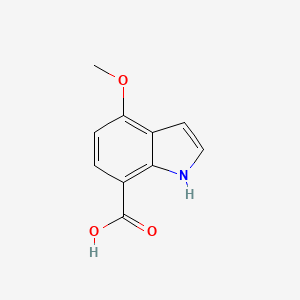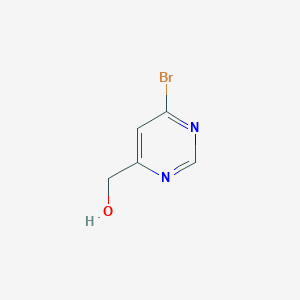
2-(6-(Methylthio)pyrimidin-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(メチルチオ)ピリミジン-4-イル)酢酸は、分子式C8H10N2O2Sを持つ有機化合物です。この化合物は、6位にメチルチオ基、4位に酢酸部分を置換したピリミジン環を特徴としています。ピリジンと類似した複素環式芳香族有機化合物であるピリミジンの誘導体です。
準備方法
合成ルートと反応条件
2-(6-(メチルチオ)ピリミジン-4-イル)酢酸の合成は、一般的に以下の手順が含まれます。
ピリミジン環の形成: ピリミジン環は、β-ジケトンやアミジンなどの適切な前駆体を含む環化反応によって合成できます。
メチルチオ基の導入: メチルチオ基は、メチルチオールまたはその誘導体を使用した求核置換反応によって導入できます。
酢酸部分の結合: 酢酸基は、カルボキシル化反応によって導入され、多くの場合、高圧・高温条件下で二酸化炭素を使用します。
工業生産方法
2-(6-(メチルチオ)ピリミジン-4-イル)酢酸の工業生産には、大規模バッチプロセスまたは連続フロープロセスが含まれる場合があります。これらの方法は、反応速度と収率を高めるために触媒を使用することが多くあります。自動システムの使用により、反応条件を正確に制御できるため、製品品質が一定になります。
化学反応の分析
反応の種類
2-(6-(メチルチオ)ピリミジン-4-イル)酢酸は、さまざまな化学反応を起こします。これには以下が含まれます。
酸化: メチルチオ基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化できます。
還元: この化合物は、特にピリミジン環において、水素化リチウムアルミニウムなどの還元剤を使用して還元反応を起こすことができます。
置換: 酢酸部分は、置換反応に関与し、それぞれアルコールまたはアミンと反応させると、エステルまたはアミドを形成できます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: アルコール、アミン、酸塩化物。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: 還元されたピリミジン誘導体。
置換: エステル、アミド。
科学研究への応用
2-(6-(メチルチオ)ピリミジン-4-イル)酢酸は、科学研究においてさまざまな応用があります。
化学: より複雑な有機分子の合成において中間体として使用されます。特に医薬品や農薬の開発において。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。
医学: 特定の酵素や受容体を標的にする治療薬としての可能性を調査する研究が進んでいます。
産業: 特殊化学品の生産や、さまざまな産業用途のためのビルディングブロックとして使用されます。
科学的研究の応用
2-(6-(Methylthio)pyrimidin-4-yl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
2-(6-(メチルチオ)ピリミジン-4-イル)酢酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的を阻害または活性化し、生化学的イベントの連鎖を引き起こす可能性があります。たとえば、特定の酵素の活性部位に結合して、基質へのアクセスとそれに続く反応を阻害することにより、特定の酵素の活性を阻害する可能性があります。
類似化合物の比較
類似化合物
2-(4-クロロ-2-(メチルチオ)ピリミジン-5-イル)酢酸: 4位の水素原子の代わりにクロロ基を持つ類似の構造。
2-(6-メチルチエノ[2,3-d]ピリミジン-4-イル)チオ)酢酸: ピリミジン環に融合したチエノ環を含む。
独自性
2-(6-(メチルチオ)ピリミジン-4-イル)酢酸は、その特定の置換パターンにより、独特の化学的および生物学的特性を有しており、独特です。メチルチオ基の存在により、親油性が向上し、細胞内の脂質膜や分子標的との相互作用能力が向上する可能性があります。
類似化合物との比較
Similar Compounds
2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)acetic acid: Similar structure with a chloro group instead of a hydrogen atom at the 4-position.
2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid: Contains a thieno ring fused to the pyrimidine ring.
Uniqueness
2-(6-(Methylthio)pyrimidin-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylthio group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets within cells.
特性
IUPAC Name |
2-(6-methylsulfanylpyrimidin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-12-6-2-5(3-7(10)11)8-4-9-6/h2,4H,3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNXCBWWBKMEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717078 |
Source


|
| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314969-30-6 |
Source


|
| Record name | [6-(Methylsulfanyl)pyrimidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11908180.png)




![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11908207.png)



![8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B11908240.png)




